molecular formula C14H19NO2 B8727020 Benzyl 2-(cyclopentylamino)acetate

Benzyl 2-(cyclopentylamino)acetate

Cat. No.: B8727020
M. Wt: 233.31 g/mol
InChI Key: SXPQNXBRILCALP-UHFFFAOYSA-N
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Description

Benzyl 2-(cyclopentylamino)acetate is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a phenylmethyl group attached to the nitrogen atom of a cyclopentylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(cyclopentylamino)acetate can be synthesized through several synthetic routes. One common method involves the reaction of phenylmethylamine with cyclopentylglycine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(cyclopentylamino)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The products vary depending on the nucleophile used but can include various substituted glycine derivatives.

Scientific Research Applications

Benzyl 2-(cyclopentylamino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(cyclopentylamino)acetate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and cellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmethyl N-cyclohexylglycinate
  • Phenylmethyl N-cyclopropylglycinate
  • Phenylmethyl N-cyclobutylglycinate

Uniqueness

Benzyl 2-(cyclopentylamino)acetate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may result in different reactivity and interaction with biological targets, making it a compound of particular interest in research.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

benzyl 2-(cyclopentylamino)acetate

InChI

InChI=1S/C14H19NO2/c16-14(10-15-13-8-4-5-9-13)17-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2

InChI Key

SXPQNXBRILCALP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Benzyl-2-bromoacetate (3.30 ml, 20.0 mmol) in 20 mL CH2 Cl2 was added drop-wise to a solution of cyclopentylamine (8.60 g, 100 mmol) in 20 mL of CH2Cl2, with stirring at 0° C. On completion of the addition of benzyl-2-bromoacetate, the reaction was stirred at room temperature 17 hours. The organic solvent was removed in vacuo and the residue was taken up in ethyl acetate and washed with saturated Na2CO3 solution. The solution was extracted with 1N HCl . The aqueous layer was made basic with Na2CO3 and extracted with chloroform. The organic layer was dried (MgSO4) and evaporated. The residue was purified by silica gel flash column chromatography, eluting sequentially with hexane and hexane/ethyl acetate (1:1, v/v) to yield 2.3 g (50.0%) of the title compound as an oil. 1 H NMR (CDCl3) δ 6 1.25-1.85 (m, 9H); 3.0-3.12 (m, 1H); 3.43 (s, 2H); 5.15 (s, 2H); 7.27-7.42 (m, 5H); 13C NMR (CDCl3) δ 23.72, 32.71, 49.53, 59.03, 66.24, 128.1, 128.32, 135.42, 172.29.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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8.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
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0 (± 1) mol
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reactant
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Yield
50%

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